molecular formula C4H10ClN B085670 2-Chloro-N,N-dimethylethanamine CAS No. 107-99-3

2-Chloro-N,N-dimethylethanamine

Cat. No. B085670
CAS RN: 107-99-3
M. Wt: 107.58 g/mol
InChI Key: WQMAANNAZKNUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dimethylethylamine is a chemical compound that is widely used as an intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Synthesis Analysis

2-Chloro-N,N-dimethylethylamine is a widely used intermediate and starting reagent for organic synthesis . It is also used as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N,N-dimethylethylamine is C4H10ClN . The average mass is 107.582 Da and the monoisotopic mass is 107.050179 Da .


Chemical Reactions Analysis

2-Chloro-N,N-dimethylethylamine is a widely used intermediate and starting reagent for organic synthesis . It is also used as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Physical And Chemical Properties Analysis

2-Chloro-N,N-dimethylethylamine is a crystal in form and has a melting point of 201-204 °C (lit.) . The SMILES string is Cl.CN©CCCl .

Scientific Research Applications

  • Pharmaceutical Applications : A study described a gas-liquid chromatographic procedure for determining diphenhydramine hydrochloride, a compound structurally related to 2-Chloro-N,N-dimethylethanamine, in pharmaceutical formulations, highlighting its application in the pharmaceutical industry (Abdel-Moety & El-bardicy, 1985).

  • Chemical Synthesis : Research on the development of a novel chiral palladacycle using a derivative of 2-Chloro-N,N-dimethylethanamine illustrates its application in synthetic chemistry and catalysis (Yap et al., 2014).

  • Neuroprotective Effects : A phenothiazine derivative structurally related to 2-Chloro-N,N-dimethylethanamine was shown to reduce brain damage after ischemia in rats, suggesting potential neuroprotective applications (Jyu et al., 1992).

  • Catalysis and Organic Synthesis : Another study explored the chemoselective N-demethylation vs. cyclometalation reactivity pathways in substituted N,N-dimethylethanamines, relevant to organometallic chemistry and catalysis (Yap et al., 2014).

  • Marine Inspired Modulators : A study on marine inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as modulators of serotonin receptors, underlining the importance of bromine in marine chemical space, indicates possible applications in pharmacology (Ibrahim et al., 2017).

  • Thermal Decomposition Research : An analysis of the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ), a related compound, was conducted to understand its mechanisms and kinetics, important in the field of material science and engineering (Chen & McQuaid, 2012).

  • Radiopharmaceuticals : The synthesis and evaluation of a potential PET ligand for 5-HT₇ receptor imaging using a derivative of 2-Chloro-N,N-dimethylethanamine highlights its application in neuroimaging and diagnostic medicine (Herth et al., 2012).

  • Corrosion Inhibition : A study on N,N′-dimethylaminoethanol's interactions with steel surfaces in alkaline and chlorine-containing solutions discusses its use in corrosion inhibition, relevant to material science and engineering (Welle et al., 1997).

Safety And Hazards

2-Chloro-N,N-dimethylethylamine is considered hazardous. It is harmful if swallowed, suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMAANNAZKNUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059356
Record name Ethanamine, 2-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-dimethylethanamine

CAS RN

107-99-3
Record name 2-(Dimethylamino)ethyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminoethyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-chloro-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyldimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-N,N-DIMETHYLETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UK81G2OHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N,N-dimethylethanamine
Reactant of Route 3
Reactant of Route 3
2-Chloro-N,N-dimethylethanamine
Reactant of Route 4
Reactant of Route 4
2-Chloro-N,N-dimethylethanamine
Reactant of Route 5
Reactant of Route 5
2-Chloro-N,N-dimethylethanamine
Reactant of Route 6
Reactant of Route 6
2-Chloro-N,N-dimethylethanamine

Citations

For This Compound
118
Citations
PB Zate, S Kothari, MV Lokhande - J Applied Chem, 2017 - academia.edu
The purpose of this research work is to develop a suitable GCMS method for the quantitative determination of Genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl…
Number of citations: 5 www.academia.edu
CJ Powell, P Grasso, C Ioannides… - International journal …, 1991 - ncbi.nlm.nih.gov
The haloalkylamine 2-bromoethanamine (BEA) causes necrosis of renal papillae of rats within 24 h of a single intraperitoneal dose greater than or equal to 100 mg/kg. Nine structural …
Number of citations: 14 www.ncbi.nlm.nih.gov
RK Vaid, J Spitler, S Boini, K Henry, X Jiansheng… - …, 2012 - thieme-connect.com
A practical synthesis of the title compound was accomplished by hydrogenation of 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. …
Number of citations: 3 www.thieme-connect.com
MJ McQuaid - 2002 - apps.dtic.mil
The fuel 2-azido-N, N-dimethylethanamine DMAZ has shown considerable promise as a replacement for hydrazine-based fuels in hypergolic propulsion systems, but the ignition delays …
Number of citations: 19 apps.dtic.mil
LA Croteau, R Hanson, J Wollack - 2013 - sophia.stkate.edu
Orphenadrine is an anticholinergic drug commonly used for painful muscle spasms and similar conditions. Orphenadrine can be synthesized in three steps starting from benzoyl …
Number of citations: 0 sophia.stkate.edu
X Yao, H Du, N Xu, S Sun, W Zhu… - Journal of Applied …, 2015 - Wiley Online Library
Fully degradable cationic poly(ester‐phosphoester)s with antibacterial properties were prepared by a combination of ring‐opening polymerization (ROP) and “click” reaction. First, poly(…
Number of citations: 8 onlinelibrary.wiley.com
A Egli, WR Michaelis - Analytical Profiles of Drug Substances, 1981 - Elsevier
Publisher Summary This chapter describes the physicochemical properties, synthesis, stability, biopharmaceutical aspects, acute toxicities of, as well as analytical methods for …
Number of citations: 2 www.sciencedirect.com
Y Chen, P Yu, C Feng, Y Wang, Q Han, Q Zhang - Applied Surface Science, 2017 - Elsevier
Abstract Development of polymers with enhanced biocidal ability to coated surfaces by a simple and versatile approach is very desirable in biomaterial area. A polysiloxane containing …
Number of citations: 38 www.sciencedirect.com
C Liu, W Jia, Y Han, Z Hua - Drug Testing and Analysis, 2018 - Wiley Online Library
Some methamphetamine (MA) crystals contain pharmaceutical impurities resulting from the co‐ingredients of medicines used for extracting ephedrine/pseudoephedrine. These …
CD Pawar, DN Pansare, RN Shelke, DB Shinde - 2016 - wjpr.s3.ap-south-1.amazonaws.com
Objectives: A novel method for synthesis of N-(2-(2-(2-(dimethyl amino) ethyl disulfonyl substituted amides is developed by using simple peptide coupling, N-methylation and …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.